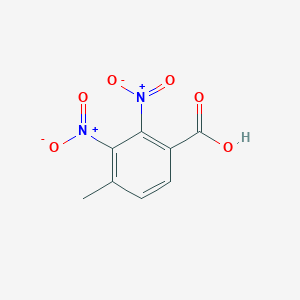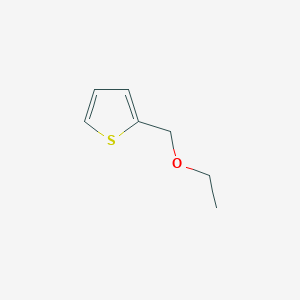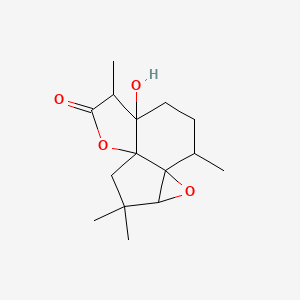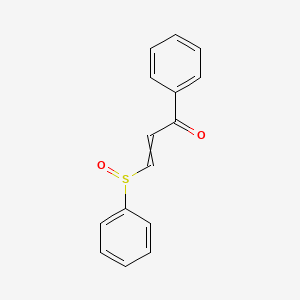
4-Methyl-2,3-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-dinitrobenzoic acid is an aromatic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dinitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid. The process includes the following steps:
Nitration Reaction: 4-Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 3 positions of the aromatic ring.
Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial reactors to handle larger quantities of reactants.
Continuous Monitoring: Ensuring reaction conditions are continuously monitored and controlled to maintain product quality.
Efficient Purification: Employing industrial-scale purification techniques, such as distillation or large-scale recrystallization, to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,3-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol or ethanol) and sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Methyl-2,3-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl 4-Methyl-2,3-dinitrobenzoate.
Applications De Recherche Scientifique
4-Methyl-2,3-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Methyl-2,3-dinitrobenzoic acid exerts its effects involves:
Molecular Targets: The nitro groups can interact with biological molecules, potentially leading to the formation of reactive intermediates.
Pathways Involved: The compound may interfere with cellular processes by modifying proteins or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.
3,4-Dinitrobenzoic acid: Lacks the methyl group but has two nitro groups.
4-Nitrobenzoic acid: Contains only one nitro group.
Propriétés
Numéro CAS |
65308-85-2 |
|---|---|
Formule moléculaire |
C8H6N2O6 |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
4-methyl-2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3,(H,11,12) |
Clé InChI |
WAIJVMCYKMVDHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)


![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)


